N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
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Overview
Description
N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic compound that features a variety of functional groups, including an indole, thiazolidine, and acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide typically involves multi-step organic synthesis. Common steps might include:
Formation of the thiazolidine ring: This could involve the reaction of a thiourea derivative with a suitable carbonyl compound.
Indole synthesis: The indole ring might be synthesized via Fischer indole synthesis or other methods.
Coupling reactions: The final compound could be formed by coupling the indole and thiazolidine derivatives under specific conditions, possibly involving catalysts and solvents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.
Reduction: Reduction reactions could target the carbonyl groups in the structure.
Substitution: Various substitution reactions might occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts might be used in hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide could have various applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with such structures might interact with enzymes, receptors, or other proteins, modulating their activity. The indole and thiazolidine rings could play a crucial role in binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide: can be compared with other indole or thiazolidine derivatives.
Thiazolidinediones: Known for their antidiabetic properties.
Indole derivatives: Widely studied for their diverse biological activities.
Uniqueness
The unique combination of functional groups in this compound might confer specific biological or chemical properties not found in simpler analogs.
Properties
CAS No. |
618076-18-9 |
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Molecular Formula |
C22H19N3O3S2 |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C22H19N3O3S2/c1-12-7-6-8-13(2)18(12)23-16(26)11-25-15-10-5-4-9-14(15)17(20(25)27)19-21(28)24(3)22(29)30-19/h4-10H,11H2,1-3H3,(H,23,26)/b19-17- |
InChI Key |
BLMHIHRFMZZYAF-ZPHPHTNESA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)C)/C2=O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)C)C2=O |
Origin of Product |
United States |
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